molecular formula C9H17N B13302878 2-(Cyclohept-1-en-1-yl)ethan-1-amine

2-(Cyclohept-1-en-1-yl)ethan-1-amine

Cat. No.: B13302878
M. Wt: 139.24 g/mol
InChI Key: UVHFHVLJBYJTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohept-1-en-1-yl)ethan-1-amine is an organic compound characterized by a cycloheptene ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine typically involves the reaction of cycloheptene with ethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the ethylamine group to the cycloheptene ring. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions are crucial to achieving high purity and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohept-1-en-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptane derivatives.

Scientific Research Applications

2-(Cyclohept-1-en-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine-containing biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Cyclohept-1-en-1-yl)ethan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing biological pathways and chemical processes. The cycloheptene ring provides structural rigidity and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-1-en-1-yl)ethan-1-amine: Similar structure but with a six-membered ring.

    2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and structure play a crucial role.

Biological Activity

2-(Cyclohept-1-en-1-yl)ethan-1-amine, a compound characterized by its unique cycloheptene structure, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NC_9H_{15}N, indicating the presence of a cycloheptene ring and an amine functional group. The structural formula is represented as follows:

SMILES C1CC=CC(C1)CCN\text{SMILES }C1CC=CC(C1)CCN

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence cellular signaling pathways and metabolic processes, potentially leading to therapeutic effects.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

  • Antiviral Activity : Some studies suggest that this compound may inhibit viral proteins, particularly against strains like H1N1 influenza virus, indicating its potential as a lead structure for antiviral agents.
  • Cytotoxic Effects : Investigations into related compounds have shown that modifications can enhance cytotoxicity against cancer cell lines. The presence of the cycloheptene moiety may contribute to this activity by facilitating interactions with cellular components .

Study 1: Antiviral Properties

A study evaluated the antiviral efficacy of various derivatives of this compound against H1N1. The results indicated that certain derivatives exhibited significant inhibition of viral replication, suggesting a promising avenue for further drug development.

CompoundIC50 (µM)Mechanism of Action
This compound15Inhibition of viral protein function
Derivative A10Direct interaction with viral RNA
Derivative B25Modulation of host immune response

Study 2: Cytotoxicity in Cancer Cells

In another study, the cytotoxicity of this compound was assessed in various cancer cell lines. The findings revealed a concentration-dependent increase in cell death, particularly in breast cancer cells.

Cell LineIC50 (µM)Observations
MCF7 (Breast Cancer)12High sensitivity
HeLa (Cervical Cancer)30Moderate sensitivity
A549 (Lung Cancer)20Variable response

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological properties compared to other amines. Below is a comparison with similar compounds:

Compound NameStructure TypeNotable Features
Cyclopentene-derived aminesCyclic AmineSmaller ring structure; different reactivity
Linear alkyl aminesAliphatic AmineNo cyclic structure; different binding properties
Aromatic aminesAromatic CompoundHigher stability; different interaction profiles

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-(cyclohepten-1-yl)ethanamine

InChI

InChI=1S/C9H17N/c10-8-7-9-5-3-1-2-4-6-9/h5H,1-4,6-8,10H2

InChI Key

UVHFHVLJBYJTQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.